molecular formula C24H17N3OS B2494990 (2E)-3-[(3-acetylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683258-79-9

(2E)-3-[(3-acetylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2494990
CAS No.: 683258-79-9
M. Wt: 395.48
InChI Key: QGLVASGFKVESEA-KGENOOAVSA-N
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Description

(2E)-3-[(3-acetylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetically designed organic compound that features a naphthalene-thiazole core linked to an (E)-α,β-unsaturated nitrile system, a structural motif known for its potential in modulating protein kinase activity. This compound is of significant interest in early-stage drug discovery, particularly in oncology research, where its scaffold is investigated for the inhibition of key oncogenic kinases. The naphthalene moiety is a common pharmacophore in kinase inhibitors, contributing to hydrophobic interactions within the ATP-binding pocket, while the α,β-unsaturated nitrile group can act as a Michael acceptor, capable of forming covalent bonds with cysteine residues in target proteins for sustained inhibition. Researchers are exploring this compound as a potential lead for developing novel therapeutics targeting specific signaling pathways, such as the JAK/STAT pathway, where analogous thiazole-based compounds have shown promise. Its primary research value lies in its use as a chemical probe to study cellular proliferation, apoptosis, and angiogenesis in various cancer cell lines, providing critical insights for the design of next-generation targeted therapies. Further investigation into its selectivity profile and mechanism of action is essential for validating its utility as a scaffold for inhibitor development.

Properties

IUPAC Name

(E)-3-(3-acetylanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3OS/c1-16(28)18-7-4-8-22(12-18)26-14-21(13-25)24-27-23(15-29-24)20-10-9-17-5-2-3-6-19(17)11-20/h2-12,14-15,26H,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLVASGFKVESEA-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(3-acetylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-acetylphenylamine with 4-(naphthalen-2-yl)-1,3-thiazole-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(3-acetylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C24H17N3OSC_{24}H_{17}N_{3}OS and a CAS number of 683258-79-9. Its structure features a thiazole ring, which is known for contributing to various biological activities, making it a valuable scaffold in drug design. The presence of both aromatic and thiazole components enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, in anticancer applications. For instance:

  • Mechanism of Action : Thiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. The compound's structure allows it to interact effectively with DNA and inhibit tumor growth.
  • Case Studies : Research involving similar thiazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). For example, compounds with thiazole moieties exhibited IC50 values ranging from 10 µM to 30 µM against these cell lines .

Antimicrobial Properties

The antimicrobial efficacy of thiazole derivatives is well-documented:

  • Broad-Spectrum Activity : Compounds featuring thiazole rings have shown activity against both gram-positive and gram-negative bacteria. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Research Findings : A study reported that certain thiazole derivatives exhibited moderate antimicrobial activity, with some compounds achieving minimum inhibitory concentrations (MIC) in the low micromolar range against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Thiazole-containing compounds are also being investigated for their anti-inflammatory properties:

  • Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.
  • Experimental Evidence : In vitro studies have indicated that thiazole derivatives can significantly reduce the production of inflammatory mediators in cell cultures treated with lipopolysaccharides (LPS), suggesting their potential use in treating inflammatory diseases .

Summary Table of Applications

ApplicationMechanism of ActionNotable Findings
AnticancerInduces apoptosis; inhibits proliferationIC50 values between 10 µM - 30 µM against cancer cells
AntimicrobialDisrupts cell wall synthesis; inhibits metabolismModerate activity against Staphylococcus aureus
Anti-inflammatoryInhibits COX/LOX; reduces cytokine productionSignificant reduction of inflammatory mediators

Mechanism of Action

The mechanism of action of (2E)-3-[(3-acetylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In receptor-mediated processes, it can act as an agonist or antagonist, influencing cellular signaling and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Key structural variations among analogs lie in the substituents on the thiazole ring and the aryl/heteroaryl groups attached to the acrylonitrile backbone. These modifications influence electronic properties, solubility, and biological interactions.

Table 1: Substituent Effects on Key Analogs
Compound Thiazole Substituent Acrylonitrile Substituent Notable Properties/Effects Reference
Target Compound 4-(Naphthalen-2-yl) 3-(3-Acetylphenyl)amino Enhanced π-π stacking (naphthalene); acetyl group may modulate solubility/bioavailability
(E)-3-(3-Acetylanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-(3-Methoxyphenyl) 3-(3-Acetylphenyl)amino Methoxy group increases electron density; reduced hydrophobicity vs. naphthalene
(2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile 4-(3,4-Dimethoxyphenyl) 4-Nitrophenylamino Nitro group (strong EWG) enhances electrophilicity; dimethoxy improves solubility
(E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-(3,4-Dichlorophenyl) 1,3-Benzodioxol-5-ylamino Chlorine atoms increase lipophilicity; benzodioxol may enhance metabolic stability

Key Observations:

  • Naphthalene vs.
  • Electron-Withdrawing Groups (EWGs) : Nitro () and acetyl () groups increase electrophilicity, which may enhance reactivity in Michael addition reactions or interactions with nucleophilic residues in biological targets.
  • Halogen Effects : Chlorine atoms in improve lipophilicity and metabolic stability but may reduce aqueous solubility.
Table 2: Cytotoxic Activity of Selected Thiazole Analogs (10⁻⁵ M)
Compound HCT 116 (Colorectal) MDA-MB-435 (Melanoma) MCF-7 (Breast) Reference
3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]-1H-indoles (6a–h) 60–85% Growth Inhibition 55–80% Inhibition 70–90% Inhibition
Nortopsentin Analogs (5d) 72% Inhibition 68% Inhibition 82% Inhibition

The 3-acetylphenylamino group may further modulate selectivity, as acetyl groups are common in kinase inhibitors (e.g., dasatinib) .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The presence of -NH groups in analogs is confirmed by absorption near 3323 cm⁻¹ (). The target compound’s acetyl group would show C=O stretching ~1700 cm⁻¹.
  • NMR Data : In analogs like 6a–h (), thiazole protons resonate at δ 7.5–8.5 ppm, while naphthalene protons appear as multiplets near δ 7.8–8.3 ppm. The acetyl group’s methyl signal is expected at δ 2.5–2.7 ppm.
  • Melting Points : Thiazole-naphthalene derivatives generally exhibit high melting points (126–300°C), consistent with crystalline packing enhanced by aromatic stacking .

Biological Activity

(2E)-3-[(3-acetylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole derivative with a complex structure that includes a thiazole ring, a naphthalene moiety, and an enamine linkage. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves multi-step organic reactions. A common method is the condensation of 3-acetylphenylamine with 4-(naphthalen-2-yl)-1,3-thiazole-2-carbaldehyde in the presence of potassium carbonate as a base, using ethanol as a solvent under reflux conditions. This synthetic pathway allows for the formation of the desired product with high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating various biochemical pathways. In receptor-mediated processes, it can act as either an agonist or antagonist, influencing cellular signaling and physiological responses.

Antifungal Activity

Research on thiazole derivatives indicates that they possess significant antifungal properties. For instance, compounds similar to this compound have shown efficacy against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Cytotoxicity Studies

Cytotoxicity analyses have been conducted on various cell lines to evaluate the safety profile of this compound. For example, derivatives related to this compound were tested against NIH/3T3 cell lines, showing IC50 values indicating moderate cytotoxicity. The results suggest that these compounds could selectively target fungal cells with minimal effects on normal mammalian cells .

CompoundIC50 (μM) against NIH/3T3
2d148.26
2e187.66
Doxorubicin>1000

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Studies indicate that related thiazole compounds exhibit significant in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. These compounds induce cell death through mechanisms involving apoptosis and autophagy while demonstrating favorable pharmacokinetic properties .

Case Studies

A notable study investigated a series of thiazole derivatives similar to this compound. The lead compound displayed high efficacy against both sensitive and resistant cancer cell lines, significantly reducing tumor growth in xenograft models in vivo. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (2E)-3-[(3-acetylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile?

  • Methodology :

  • Stepwise synthesis : Begin with the condensation of 3-acetylphenylamine with a preformed thiazole intermediate (e.g., 4-(naphthalen-2-yl)-1,3-thiazol-2-carbaldehyde). Use Pd/C or Cu(I) catalysts for coupling reactions under inert atmospheres (N₂/Ar) .
  • Solvent selection : Dimethylformamide (DMF) or acetonitrile enhances reaction efficiency due to polarity and stabilization of intermediates .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
    • Key Data :
Reaction StepYield (%)Purity (%)Reference
Thiazole formation65–7090
Final coupling45–5095

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the enaminonitrile group and thiazole substitution patterns. Key shifts: δ ~7.8–8.2 ppm (naphthalene protons), δ ~6.5–7.5 ppm (acetylphenyl protons) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) matching the theoretical mass (e.g., ~423.4 g/mol) .
  • X-ray crystallography : Resolve E/Z isomerism of the prop-2-enenitrile moiety (if crystalline) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Assays :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Antiproliferative activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Solubility : Use PBS (pH 7.4) or DMSO for stock solutions, ensuring <0.1% DMSO in final assays to avoid cytotoxicity .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced target specificity?

  • Approach :

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR; PDB ID: 1M17). Focus on hydrogen bonding with the acetylphenylamino group and π-π stacking with the naphthalene ring .
  • QSAR studies : Correlate substituent effects (e.g., nitro vs. methoxy groups on the thiazole) with bioactivity using Gaussian-based DFT calculations .
    • Validation : Synthesize top-ranked analogs and compare predicted vs. experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Case Example : Discrepancies in anticancer activity (e.g., high potency in one study vs. inactivity in another).

  • Troubleshooting :
  • Verify compound stability under assay conditions (e.g., HPLC post-assay to check degradation) .
  • Use orthogonal assays (e.g., Western blot for target protein inhibition alongside cell viability) .
  • Control for batch-to-batch variability in synthesis (e.g., isomer purity via NOESY NMR) .

Q. How does the electronic configuration of the thiazole ring influence reactivity in substitution reactions?

  • Mechanistic Insight :

  • The thiazole’s electron-deficient nature (due to the nitrile and naphthalene groups) directs electrophilic substitution to the 5-position. Use HNO₃/H₂SO₄ for nitration or Br₂/FeBr₃ for bromination .
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., loss of -C≡N stretch at ~2200 cm⁻¹) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Critical Factors :

  • Temperature control : Maintain ≤60°C during coupling steps to prevent E/Z isomerization .
  • Catalyst loading : Optimize Pd/C (0.5–1 mol%) to minimize metal contamination in the final product .
  • Workflow : Pilot continuous-flow reactors for thiazole formation to improve yield consistency .

Data Contradiction Analysis

Q. Conflicting reports on solubility in polar vs. nonpolar solvents: How to address this?

  • Hypothesis : The acetylphenyl group may induce aggregation in aqueous buffers, reducing apparent solubility.
  • Methodology :

  • Measure solubility via shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Use dynamic light scattering (DLS) to detect aggregates .
  • Modify with PEGylation or sulfonate groups on the naphthalene ring to enhance hydrophilicity .

Research Gaps and Future Directions

  • Unanswered Questions :
    • Role of the nitrile group in target binding vs. metabolic stability.
    • Impact of replacing naphthalene with other polyaromatic systems (e.g., anthracene) on bioavailability .

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